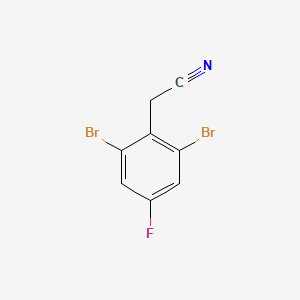

2,6-Dibromo-4-fluorophenylacetonitrile

Description

Properties

IUPAC Name |

2-(2,6-dibromo-4-fluorophenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Br2FN/c9-7-3-5(11)4-8(10)6(7)1-2-12/h3-4H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLUDXIBMDSHQKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Br)CC#N)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Br2FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination of 4-Fluorophenylacetonitrile Derivatives

Method Overview:

The initial step involves selective bromination of 4-fluorophenylacetonitrile precursors to introduce bromine atoms at the 2 and 6 positions of the aromatic ring.

- A typical approach employs electrophilic aromatic substitution using brominating agents such as molecular bromine or N-bromosuccinimide (NBS) under controlled conditions.

- For selective di-bromination at the ortho positions, the nitrile group acts as an activating and directing group, facilitating substitution at the 2 and 6 positions.

- Use of N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN) in solvents like carbon tetrachloride or acetonitrile, under reflux, yields the dibrominated intermediate.

- Alternatively, bromination with molecular bromine in acetic acid or dichloromethane with catalytic iron or iron(III) bromide has been reported.

| Parameter | Typical Conditions | Reference |

|---|---|---|

| Brominating agent | N-bromosuccinimide (NBS) | |

| Solvent | Acetonitrile or dichloromethane | |

| Temperature | Room temperature to reflux | |

| Reaction time | 4-8 hours |

Conversion to Nitrile Derivatives

Method Overview:

The nitrile group is introduced via nucleophilic substitution or via oxidation of suitable precursors.

- One efficient route involves nucleophilic substitution of halogenated aromatic compounds with cyanide sources such as sodium cyanide (NaCN).

- The process typically occurs in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at ambient or slightly elevated temperatures.

- Sodium cyanide (NaCN) reacts with brominated aromatic compounds in DMF at room temperature, yielding the nitrile with high selectivity and yield.

| Parameter | Typical Conditions | Reference |

|---|---|---|

| Nucleophile | Sodium cyanide (NaCN) | |

| Solvent | Dimethylformamide (DMF) | |

| Temperature | Room temperature | |

| Reaction time | 3-24 hours |

Bromination Using Hydrogen Peroxide and Metal Bromides

Method Overview:

An environmentally friendly alternative employs bromination via hydrogen peroxide catalyzed by ammonium molybdate, utilizing metal bromides such as sodium or potassium bromide.

- A patent describes bromination of 4-trifluoromethoxyaniline derivatives under catalysis with ammonium molybdate, avoiding corrosive bromine or hydrogen bromide.

- The process involves refluxing in solvents like dichloromethane or trichloromethane, with controlled molar ratios of reactants.

- Bromination with hydrogen peroxide (H₂O₂) and metal bromides in ethanol-water mixtures under reflux for 24 hours results in selective dibromination at the aromatic ring.

Summary of Key Data

Notes and Considerations

- Selectivity: Bromination at the 2 and 6 positions is favored due to the directing effects of the nitrile group.

- Environmental Impact: The use of hydrogen peroxide and metal bromides offers a greener alternative to elemental bromine, reducing corrosion and hazardous waste.

- Industrial Relevance: The patent method (referenced in) emphasizes process safety, efficiency, and environmental friendliness, making it suitable for scale-up.

Chemical Reactions Analysis

Types of Reactions

2,6-Dibromo-4-fluorophenylacetonitrile undergoes various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Substitution: Common reagents include nucleophiles such as amines and thiols.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylacetonitriles, while oxidation and reduction can produce different oxidized or reduced derivatives .

Scientific Research Applications

2,6-Dibromo-4-fluorophenylacetonitrile has numerous applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the development of bioactive compounds and pharmaceuticals.

Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2,6-Dibromo-4-fluorophenylacetonitrile involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms enhances its reactivity and allows it to participate in various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Comparison with 2-(4-Bromo-2,6-difluorophenyl)acetonitrile

- Substituent Effects : While both compounds feature bromine and fluorine substituents, their positions differ significantly. The target compound has bromine at 2 and 6, whereas 2-(4-Bromo-2,6-difluorophenyl)acetonitrile places bromine at position 4 and fluorine at 2 and 6. This inversion alters electronic distribution: bromine’s inductive effect (-I) at the para position in the latter compound reduces ring electron density more uniformly, whereas the target compound’s meta bromines create localized electron withdrawal .

- Reactivity : Fluorine’s smaller atomic radius in 2-(4-Bromo-2,6-difluorophenyl)acetonitrile may facilitate faster nucleophilic aromatic substitution (NAS) compared to the bulkier bromine substituents in the target compound.

- Applications : The difluoro variant is more likely to be used in fine-tuning electronic properties for optoelectronic materials, while the dibromo-fluoro compound’s steric bulk may favor Suzuki-Miyaura coupling in pharmaceutical intermediates .

Comparison with 4-Amino-2,6-dichloro-α-(4-chlorophenyl)benzeneacetonitrile

- Functional Groups: The amino group at position 4 in this compound introduces nucleophilic character, contrasting with the electron-withdrawing fluorine in the target compound. This makes the former more reactive in electrophilic substitutions (e.g., diazotization) .

- Steric Considerations: The additional chlorophenyl branch in 4-Amino-2,6-dichloro-α-(4-chlorophenyl)benzeneacetonitrile creates significant steric hindrance, reducing accessibility for reactions at the aromatic core compared to the more linear structure of the target compound.

- Thermal Stability : The presence of chlorine instead of bromine likely lowers the melting point due to reduced molecular weight and weaker intermolecular halogen-halogen interactions .

Research Findings and Trends

- Electron-Withdrawing Capacity : Bromine’s stronger -I effect compared to chlorine or fluorine enhances the target compound’s stability under acidic conditions, as observed in analogues like 2-(4-Bromo-2,6-difluorophenyl)acetonitrile .

- Synthetic Utility: The target compound’s bromine substituents are advantageous in palladium-catalyzed cross-coupling reactions, whereas amino- or chloro-substituted variants are preferred for constructing heterocycles (e.g., triazoles, pyridines) .

- Solubility : Fluorine’s electronegativity improves solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to purely brominated or chlorinated derivatives.

Biological Activity

Overview

2,6-Dibromo-4-fluorophenylacetonitrile (CAS No. 1807034-38-3) is a halogenated organic compound that has garnered interest in various fields, particularly in medicinal chemistry and biochemistry. Its unique molecular structure, characterized by the presence of bromine and fluorine atoms, suggests potential biological activities that merit detailed exploration.

The compound has the molecular formula C9H5Br2FN and features a nitrile functional group, which is known to influence its reactivity and interaction with biological systems. The presence of halogens often enhances lipophilicity and can affect the compound's affinity for biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The bromine and fluorine substituents can enhance the compound's binding affinity due to increased hydrophobic interactions and potential hydrogen bonding capabilities. This may lead to modulation of various biochemical pathways.

Antimicrobial Activity

Research indicates that halogenated compounds, including those similar to this compound, often exhibit significant antimicrobial properties. In vitro studies have shown that such compounds can inhibit the growth of various bacterial strains. For example, a study demonstrated that halogenated phenylacetonitriles possess antibacterial activity against both Gram-positive and Gram-negative bacteria.

Enzyme Inhibition

The compound has also been investigated for its potential as an enzyme inhibitor. Nitrile-containing compounds are known to interact with nitrile-converting enzymes, which play crucial roles in metabolic pathways. Preliminary studies suggest that this compound may inhibit enzymes involved in detoxification processes.

Case Studies

- Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of various halogenated phenylacetonitriles against resistant bacterial strains. The results indicated that this compound demonstrated notable activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential as a lead compound for antibiotic development.

- Enzyme Interaction : Research conducted on the interaction of nitrile-containing compounds with nitrilases revealed that this compound could act as a substrate or inhibitor depending on the enzyme's specificity. This dual role highlights its potential in synthetic biology applications where enzyme modulation is required.

Q & A

Q. What safety protocols mitigate risks during handling of bromo-fluoro acetonitriles?

- Methodology :

- PPE : Nitrile gloves, splash goggles, and fume hoods for synthesis/purification.

- Storage : Airtight containers at 0–6°C to prevent decomposition (e.g., 4-Bromo-2,6-difluorophenylboronic acid protocols).

- Waste disposal : Halogenated waste segregated in labeled containers for incineration, following EPA/OSHA guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.